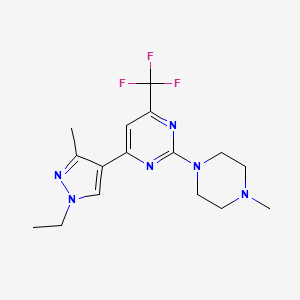![molecular formula C25H15F2N3O2S2 B10932676 11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10932676.png)
11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a hydroxynaphthalenyl group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper(II) ions .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxynaphthalenyl group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxynaphthalenyl group yields quinones, while substitution reactions on the thiophenyl group can introduce various functional groups.
Scientific Research Applications
11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a probe for studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions like copper(II) ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. For instance, its role as a fluorescent probe is based on its ability to undergo excited state intramolecular proton transfer (ESIPT), which results in changes in fluorescence upon binding to metal ions . Additionally, its potential therapeutic effects may involve modulation of signaling pathways related to inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Exhibits similar fluorescence properties and is used as a probe for metal ion detection.
5-[(2-hydroxynaphthalen-1-yl)diazenyl]isophthalic acid: Used in electrocatalytic applications and has comparable structural features.
Uniqueness
11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its difluoromethyl group enhances its stability and bioactivity, while the hydroxynaphthalenyl and thiophenyl groups contribute to its optical and electronic properties.
Properties
Molecular Formula |
C25H15F2N3O2S2 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
11-(difluoromethyl)-4-(2-hydroxynaphthalen-1-yl)-13-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C25H15F2N3O2S2/c1-11-6-9-17(33-11)14-10-15(22(26)27)28-25-19(14)20-21(34-25)24(32)30-23(29-20)18-13-5-3-2-4-12(13)7-8-16(18)31/h2-10,22,31H,1H3,(H,29,30,32) |
InChI Key |
UBCGFDMAIWSUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC(=N4)C5=C(C=CC6=CC=CC=C65)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932594.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932595.png)
![N-(2,3-dimethylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B10932597.png)
![1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]](/img/structure/B10932619.png)
![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10932624.png)
![N-(butan-2-yl)-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932645.png)
![3-hydroxy-N'-[(1E)-2-methylcyclohexylidene]naphthalene-2-carbohydrazide](/img/structure/B10932647.png)
![(4-Benzylpiperazin-1-yl){2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}methanone](/img/structure/B10932648.png)

![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone](/img/structure/B10932656.png)
![N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932660.png)
![2-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10932663.png)
![N'-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B10932668.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10932669.png)
